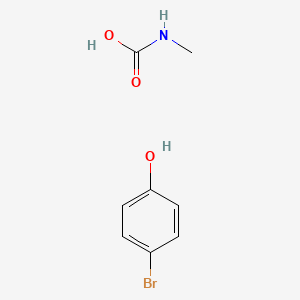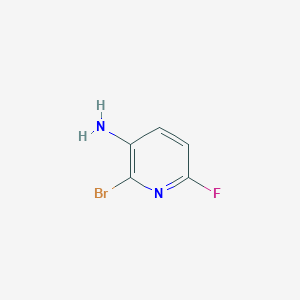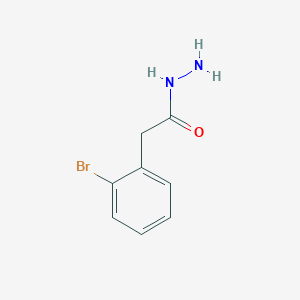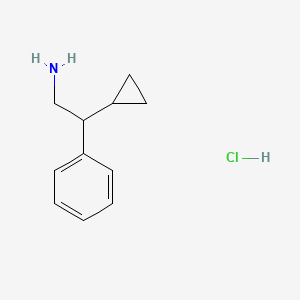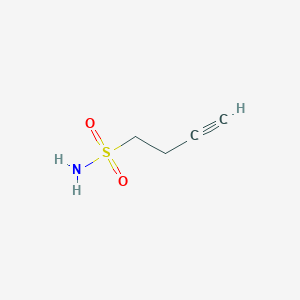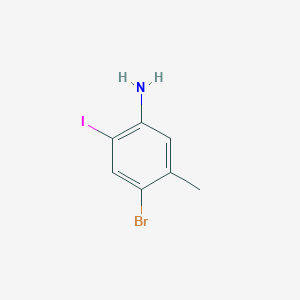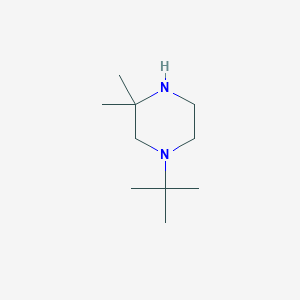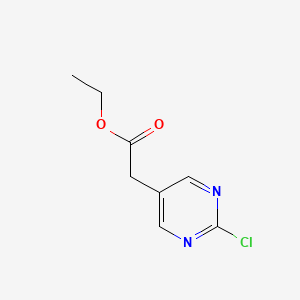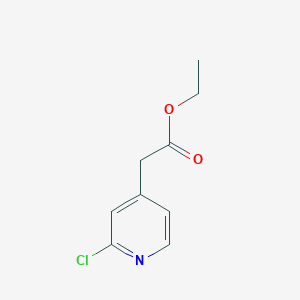
2-(2-氯吡啶-4-基)乙酸乙酯
描述
Ethyl 2-(2-chloropyridin-4-yl)acetate is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.63 g/mol. The InChI code for this compound is 1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 .
Synthesis Analysis
The synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate involves the use of palladium diacetate and triphenylphosphine under an atmosphere of carbon monoxide . Another method involves the use of caesium carbonate in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-chloropyridin-4-yl)acetate consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with an ethyl acetate group .科学研究应用
新化合物的合成
吡咯衍生物的合成:2-氯乙酰乙酸乙酯(与 2-(2-氯吡啶-4-基)乙酸乙酯相关的化合物)已被用于合成各种吡咯衍生物。这些衍生物使用三乙胺合成,从而获得了一系列重要的吡咯体系 (Dawadi & Lugtenburg,2011)。
光学性质的开发:与 2-(2-氯吡啶-4-基)乙酸乙酯密切相关的 2-氰基-2-[3,4-二氰基吡啶-2(1H)-亚甲基]乙酸乙酯的衍生物已被合成并显示出固态荧光。这表明在开发具有特定光学性质的材料中具有潜在应用 (Chunikhin & Ershov,2021)。
抗癌剂合成:衍生物(6-氨基-4-氯-5-硝基吡啶-2-基)氨基甲酸乙酯已被用于合成潜在的抗癌剂,包括吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪。这些化合物的增殖作用已对培养的 L1210 细胞和患有 P388 白血病小鼠的存活率进行了评估 (Temple 等,1983)。
配位聚合物
- 配位聚合物的形成:源自 2-(2-氯吡啶-4-基)乙酸乙酯的异构化合物已被用于与过渡金属离子反应,从而形成三维配位聚合物。这些在材料科学和催化中具有潜在的应用 (Hu 等,2016)。
腐蚀抑制
- 腐蚀抑制剂分析:喹喔啉化合物,包括 2-(2-氯吡啶-4-基)乙酸乙酯的衍生物,已被研究其作为硝酸介质中铜的腐蚀抑制剂的有效性。这包括检查分子结构与抑制效率之间的关系,有助于开发更有效的腐蚀抑制剂 (Zarrouk 等,2014)。
酶抑制
- 葡萄糖苷酶抑制研究:由 2-(2-氯吡啶-4-基)乙酸乙酯合成的新型乙基 2-[芳基(噻唑-2-基)氨基]乙酸酯对 α-葡萄糖苷酶和 β-葡萄糖苷酶显示出高百分比的抑制作用。这些发现对于开发针对与这些酶相关的疾病的新型治疗剂至关重要 (Babar 等,2017)。
安全和危害
属性
IUPAC Name |
ethyl 2-(2-chloropyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDZGDBPQSJAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloropyridin-4-yl)acetate | |
CAS RN |
937236-73-2 | |
| Record name | ethyl 2-(2-chloropyridin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)
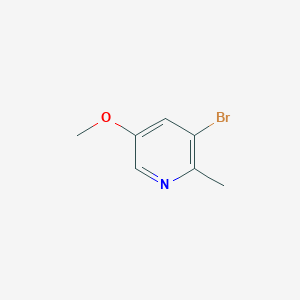
![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)

